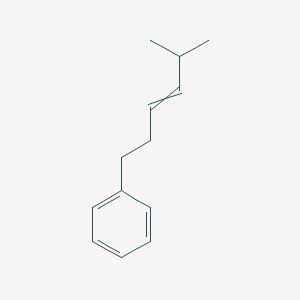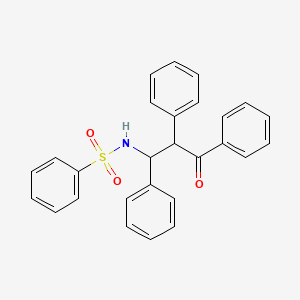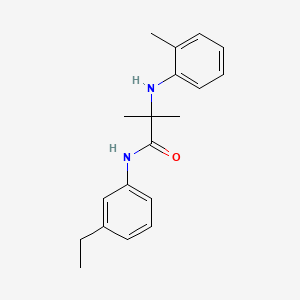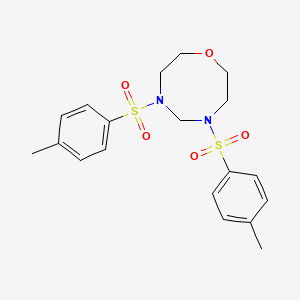
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is an organic compound with the molecular formula C12H22O4 It is a derivative of cyclohexanone, featuring two hydroxyethoxy groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways The hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: A similar compound with different substituents on the cyclohexane ring.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: Another related compound with distinct functional groups.
Uniqueness
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is unique due to its specific structure and the presence of hydroxyethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
90603-99-9 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4,4-bis(2-hydroxyethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O5/c11-5-7-14-10(15-8-6-12)3-1-9(13)2-4-10/h11-12H,1-8H2 |
InChI Key |
MTEFXTBRXFORQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


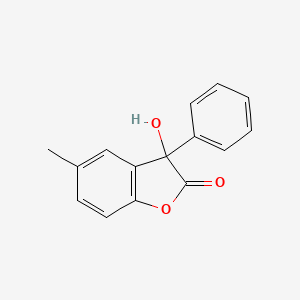

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
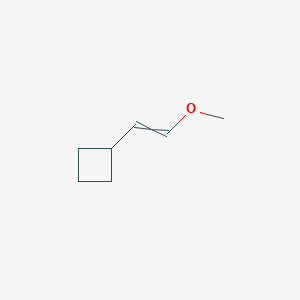
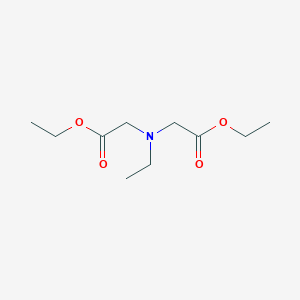
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
